methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate
Description
Overview of Pyrido[1,2-a]triazine Scaffold in Medicinal Chemistry
The pyrido[1,2-a]triazine scaffold is a nitrogen-rich heterocyclic system characterized by a fused bicyclic structure comprising a pyridine ring and a 1,3,5-triazine moiety. This configuration confers unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, which enhance molecular recognition in biological systems. The scaffold’s planar geometry facilitates π-π stacking interactions with aromatic residues in enzyme active sites, making it a privileged structure in drug discovery.
Recent studies highlight its versatility in targeting kinases, such as anaplastic lymphoma kinase (ALK) and Janus kinase 2 (JAK2), where derivatives have demonstrated nanomolar inhibitory activity. For instance, pyrrolo[2,1-f]triazine analogs exhibit IC50 values below 1 μM against ALK-positive cancer cell lines, underscoring the scaffold’s therapeutic relevance. Additionally, the triazine core’s ability to engage in dual hydrogen bonding has been exploited in designing phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, where simultaneous inhibition improves efficacy and reduces drug resistance.
Historical Development of Pyrido[1,2-a]triazin-4-one Derivatives
The evolution of pyrido[1,2-a]triazin-4-one derivatives parallels advancements in synthetic methodologies. Early efforts focused on nucleophilic substitution reactions at the triazine ring’s C-2 and C-4 positions, yielding limited structural diversity. However, the advent of Suzuki-Miyaura cross-coupling and one-pot multicomponent reactions has enabled the introduction of diverse aryl and heteroaryl groups at the C-7 position, significantly expanding the chemical space.
A landmark study by researchers in 2022 demonstrated the synthesis of 2-diethylamino-4H-7-arylpyrido[1,2-a]triazin-4-ones via palladium-catalyzed coupling, achieving yields exceeding 80%. This methodology allowed sequential functionalization, paving the way for derivatives with tailored pharmacokinetic properties. For example, introducing morpholine moieties at C-7 enhanced solubility and blood-brain barrier permeability, critical for central nervous system-targeted therapies.
Significance of Thioether-Linked Acetamido Functionalities
The thioether (-S-) and acetamido (-NHCO-) groups in methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)acetamido]benzoate play pivotal roles in modulating bioactivity. The thioether linkage, with a bond dissociation energy of ~272 kJ/mol, offers superior metabolic stability compared to ethers, reducing oxidative degradation in vivo. Sulfur’s polarizability also enables σ* orbital interactions with electron-deficient aromatic systems, enhancing target binding.
The acetamido group serves as a hydrogen-bond donor and acceptor, fostering interactions with kinase hinge regions. In PI3K inhibitors, analogous acetamido derivatives exhibit 10-fold higher affinity than their ester counterparts, attributed to additional hydrogen bonds with Glu849 and Lys802 residues. Furthermore, the methyl benzoate ester at the C-4 position improves membrane permeability by masking the carboxylic acid’s ionizability, a strategy employed in prodrug design.
Research Context and Objectives
Current research on methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)acetamido]benzoate aims to elucidate its structure-activity relationship (SAR) and optimize its kinase inhibition profile. Preliminary molecular docking studies suggest that the thioether spacer orients the pyrido-triazine core into the ATP-binding pocket of EGFR tyrosine kinase, while the benzoate ester engages in hydrophobic interactions with Leu788 and Val726.
Key objectives include:
- Synthetic Optimization : Developing regioselective methods to introduce substituents at the pyridine ring’s C-9 position, which remains underexplored.
- Biological Evaluation : Screening against a panel of 50 kinases to identify selectivity hotspots, leveraging high-throughput fluorescence polarization assays.
- Prodrug Design : Investigating in vivo esterase-mediated hydrolysis of the methyl benzoate to the active carboxylic acid, enhancing tumor-specific delivery.
These efforts align with broader trends in medicinal chemistry to exploit heterocyclic scaffolds and bifunctional linkers for next-generation therapeutics.
Table 1: Representative Pyrido[1,2-a]triazine Derivatives and Their Biological Activities
Properties
IUPAC Name |
methyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-11-4-3-9-22-15(11)20-17(21-18(22)25)27-10-14(23)19-13-7-5-12(6-8-13)16(24)26-2/h3-9H,10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJHTSQOMKFRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting with the preparation of the pyrido[1,2-a][1,3,5]triazin core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Benzyl 2-({9-Methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate (BI81550)
- Structure: Replaces the methyl 4-aminobenzoate group with a benzyl ester.
- Molecular Formula : C₁₇H₁₅N₃O₃S (MW: 341.38 g/mol) .
Triazine-Based Sulfonylurea Herbicides
Metsulfuron-Methyl
- Structure : Methyl benzoate linked to a sulfonylurea bridge and a 4-methoxy-6-methyl-1,3,5-triazine ring.
- Molecular Formula : C₁₄H₁₅N₅O₆S (MW: 381.36 g/mol) .
- Application : Herbicide targeting acetolactate synthase (ALS) in plants.
- Comparison : The sulfonylurea group in metsulfuron-methyl contrasts with the sulfanylacetamido linker in the target compound, suggesting divergent reactivity and biological targets.
Benzimidazole Sulfonates
3-[5-Methoxy-2-(4-Methoxy-3,5-Dimethyl-Pyridin-2-yl-Methanesulfinyl)-Benzimidazole-1-Sulfonyl]-Benzoic Acid Sodium Salt (9c)
- Structure : Combines a benzimidazole core with sulfonyl and sulfinyl groups attached to substituted pyridines.
- Key Feature : The sulfinyl group may enhance oxidative stability compared to sulfanyl derivatives .
- Comparison: Unlike the target compound’s pyridotriazinone core, this analog employs a benzimidazole scaffold, which is common in proton-pump inhibitors (e.g., omeprazole analogs).
Structural and Functional Implications
Impact of Ester Groups
- Methyl Benzoate vs.
- Sulfanyl vs. Sulfonyl Linkages : Sulfanyl (thioether) groups are less electronegative than sulfonyl groups, which could alter electronic properties and binding affinities in biological systems .
Heterocyclic Core Variations
- Pyridotriazinone vs.
- Benzimidazole vs. Pyridotriazinone: Benzimidazoles are more rigid and planar, favoring intercalation or enzyme inhibition, whereas pyridotriazinones may offer conformational flexibility .
Data Table: Comparative Analysis of Structural Analogs
Biological Activity
Methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound exhibiting potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H18N4O3S
- Molecular Weight : 358.41 g/mol
- CAS Registry Number : Not available in the provided sources.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Triazole Derivatives : A review highlighted that various triazole compounds have shown efficacy against a range of pathogens including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL for certain derivatives .
| Compound Type | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Triazole Derivatives | 0.125 - 8 | S. aureus, E. coli |
| Benzothioates | Varies | Pathogenic bacteria |
Anticancer Activity
Compounds containing the pyrido[1,2-a][1,3,5]triazine scaffold have been investigated for their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth:
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, mercapto-substituted triazoles have shown chemopreventive effects against various cancer types .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Pyrido[1,2-a][1,3,5]triazine Core : This moiety is crucial for the biological activity due to its ability to interact with biological targets.
- Sulfanyl Group : The presence of sulfur enhances the lipophilicity and bioavailability of the compound.
- Amino Acid Linkage : The acetamido group may contribute to the compound's stability and interaction with cellular targets.
Study on Antimicrobial Effects
A study focused on the synthesis and evaluation of various triazole derivatives reported potent activity against drug-resistant strains of bacteria. Among the tested compounds, those with similar structural motifs to this compound exhibited MIC values significantly lower than traditional antibiotics like vancomycin .
Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that derivatives of pyridotriazine compounds could effectively inhibit cell growth and induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .
Q & A
Q. How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., rapid metabolism of the ester group). Metabolite identification (via liver microsome assays) and prodrug strategies (e.g., replacing methyl ester with tert-butyl) improve bioavailability. In vivo PET imaging tracks compound distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
